molecular formula C24H26N4O3 B10994666 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10994666
M. Wt: 418.5 g/mol
InChI Key: YVUQZYHADKMAOL-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a hybrid molecule featuring:

  • A 4-methoxyindole core linked via an ethyl group to an acetamide moiety.
  • A 3-isopropyl-4-oxophthalazine heterocycle attached to the acetamide. The phthalazinone moiety may confer unique electronic properties, while the methoxyindole group could enhance bioavailability .

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C24H26N4O3/c1-16(2)28-24(30)18-8-5-4-7-17(18)20(26-28)15-23(29)25-12-14-27-13-11-19-21(27)9-6-10-22(19)31-3/h4-11,13,16H,12,14-15H2,1-3H3,(H,25,29)

InChI Key

YVUQZYHADKMAOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydrophthalazines.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues from Literature

The following table summarizes key structural and functional differences:

Compound Name/ID Core Structure Key Substituents Heterocyclic Component Biological Activity Physicochemical Properties
Target Compound Indole-ethyl-acetamide 4-Methoxyindole, 3-isopropyl-4-oxophthalazine Phthalazinone Hypothesized anticancer activity High molecular weight (MW), moderate solubility
(10j) Indole-acetamide 3-Chloro-4-fluorophenyl, 5-methoxy-2-methylindole None Bcl-2/Mcl-1 inhibition MP: 192–194°C; Cl/F substituents increase polarity
Indole-ethyl-acetamide 6-Fluoroindole, 4-fluoro-2-methoxyphenyl Pyridazine Undisclosed Fluorine enhances lipophilicity
(Quinazolinone) Thioacetamide-quinazolinone 4-Sulfamoylphenyl Quinazolinone Enzyme inhibition potential Sulfonamide improves water solubility
(Adamantane analog) Indole-oxoacetamide Adamantane substituent None Undisclosed Bulky adamantane increases logP

Key Findings

Heterocyclic Influence: The target’s phthalazinone (vs. Pyridazine analogs () lack the phthalazinone’s keto group, which may reduce hydrogen-bonding capacity .

Substituent Effects: 4-Methoxyindole (target) vs. 5-methoxy-2-methylindole (): The position of methoxy groups affects electron distribution; 4-methoxy may improve membrane permeability compared to 5-methoxy . Isopropyl (target) vs.

Biological Activity Trends: compounds show anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting the target’s indole-acetamide scaffold may share similar mechanisms . Quinazolinone derivatives () often target kinases or topoisomerases, highlighting the heterocycle’s role in target selectivity .

Melting points (e.g., 192–194°C for ) correlate with crystallinity, impacting formulation feasibility .

Research Implications

  • Synthetic Challenges: Introducing the phthalazinone moiety (target) requires multi-step synthesis (e.g., ZnCl₂-catalyzed cyclization, as in ), contrasting with simpler acetamide couplings in .
  • SAR Insights: Methoxy Position: 4-Methoxyindole (target) may optimize π-π stacking vs. 5-methoxy (). Heterocycle Choice: Phthalazinone’s keto group could enhance interactions with polar residues in target proteins.

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C24H24N2O5
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : N-[2-(4-methoxyindol-1-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of indole and phthalazine have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMCF-74.2Induces apoptosis
Compound BA3751.88Inhibits cyclin-dependent kinases
Compound CHCT1167.01Topoisomerase-IIa inhibition

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis.

Case Study: In Vitro Analysis

A study conducted on DLD1 human colon cancer cells demonstrated that treatment with similar compounds resulted in increased multipolarity during mitosis, suggesting a disruption in normal cell division processes. The results indicated a significant increase in multipolar mitoses in centrosome-amplified cells treated with the compound at a concentration of 15 μM .

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence that compounds within this class may exhibit anti-inflammatory effects. These properties are crucial for developing treatments for conditions characterized by chronic inflammation.

Table 2: Anti-inflammatory Activity Data

Compound NameModelEffect
Compound DLPS-stimulatedReduced TNF-alpha levels
Compound ECarrageenanDecreased paw edema

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